REACTION_CXSMILES
|
C(O)C(F)(F)F.FC(F)(F)[CH2:9][O:10][C:11]1[S:12][C:13]([C:16](=[O:18])[CH3:17])=[CH:14][N:15]=1>>[CH3:9][O:10][C:11]1[S:12][C:13]([C:16](=[O:18])[CH3:17])=[CH:14][N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
compound 192
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]ethanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC=1SC(=CN1)C(C)=O)(F)F
|
Name
|
compound 204
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC=1SC(=CN1)C(C)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compound was prepared
|
Name
|
|
Type
|
|
Smiles
|
COC=1SC(=CN1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |